molecular formula C8H16NdO2 B1581238 Hexanoic acid, 2-ethyl-, neodymium(3+) salt CAS No. 73227-23-3

Hexanoic acid, 2-ethyl-, neodymium(3+) salt

Cat. No.: B1581238
CAS No.: 73227-23-3
M. Wt: 288.45 g/mol
InChI Key: XQQKZIOYKFKEGM-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethyl-, neodymium(3+) salt is a coordination compound with the chemical formula C8H16O2.Nd. It is also known as neodymium 2-ethylhexanoate or neodymium tris(2-ethylhexanoate). This compound is a neodymium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, neodymium(3+) salt can be synthesized by reacting 2-ethylhexanoic acid with neodymium chloride or neodymium nitrate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the neodymium complex.

Industrial Production Methods: In an industrial setting, the compound is produced by combining neodymium oxide or neodymium carbonate with 2-ethylhexanoic acid in a solvent such as ethanol or methanol. The mixture is then heated and stirred to ensure complete reaction and formation of the neodymium salt.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

  • Reduction: Reduction reactions can be performed to reduce the neodymium complex to its lower oxidation state.

  • Substitution: Substitution reactions can occur where the neodymium ion is replaced by another metal ion.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

  • Substitution: Transition metal salts and ligands are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Lower oxidation state neodymium complexes.

  • Substitution: Neodymium complexes with different metal ions.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, neodymium(3+) salt is widely used in scientific research due to its unique properties. It is used in:

  • Catalysis: The compound serves as a catalyst in various organic synthesis reactions, including polymerization and hydroformylation.

  • Material Science: It is used in the production of advanced materials, such as ceramics and glass.

  • Biomedical Applications: The compound is explored for its potential use in medical imaging and drug delivery systems.

  • Environmental Science: It is used in the removal of heavy metals from wastewater and soil remediation.

Mechanism of Action

The mechanism by which hexanoic acid, 2-ethyl-, neodymium(3+) salt exerts its effects involves its ability to coordinate with various ligands and metal ions. The neodymium ion acts as a central metal atom, forming stable complexes with organic ligands. These complexes can participate in redox reactions, substitution reactions, and catalytic processes.

Molecular Targets and Pathways Involved:

  • Redox Reactions: The neodymium ion can undergo redox reactions, changing its oxidation state and forming new compounds.

  • Substitution Reactions: The neodymium complex can undergo ligand exchange reactions, leading to the formation of new coordination compounds.

  • Catalytic Processes: The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

  • Neodymium acetate

  • Neodymium chloride

  • Neodymium nitrate

  • Neodymium oxide

  • Neodymium carbonate

Properties

CAS No.

73227-23-3

Molecular Formula

C8H16NdO2

Molecular Weight

288.45 g/mol

IUPAC Name

2-ethylhexanoic acid;neodymium

InChI

InChI=1S/C8H16O2.Nd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

XQQKZIOYKFKEGM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Nd+3]

Canonical SMILES

CCCCC(CC)C(=O)O.[Nd]

73227-23-3

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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